molecular formula C16H12Cl2O2 B3033184 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 927202-27-5

3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3033184
CAS No.: 927202-27-5
M. Wt: 307.2 g/mol
InChI Key: UJAKORSMLGOYRP-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H12Cl2O2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystallography

Research on 3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and related compounds focuses on their molecular structure, crystallography, and geometric parameters. Studies have shown the central double bond in these compounds is trans-configured, with the molecules linked into centrosymmetric, O-H...O hydrogen-bonded dimers and π-π stacking interactions between benzene rings. This structural configuration provides insights into the molecular behavior and potential applications in materials science (Yathirajan et al., 2007), (Benmekhbi et al., 2009).

Spectroscopic Characterization and Antimicrobial Activity

The compound and its derivatives have been characterized using various spectroscopic techniques, including FT-IR, UV–visible, and NMR. Single-crystal X-ray diffraction technique elucidates their molecular structures. Theoretical and experimental studies on vibrational frequencies have shown good agreement, highlighting the compound's stability and reactivity. Notably, synthesized derivatives have demonstrated moderate antimicrobial activity against selected pathogens, indicating potential for use in antimicrobial applications (Sadgir et al., 2020).

Optical and Electronic Properties

Investigations into the optical and electronic properties of these compounds, including linear, second, and third-order nonlinear optical properties, have revealed potential applications in optoelectronic devices. Experimental and theoretical studies have shown significant electron density transfer within the molecules, suggesting their suitability as materials for semiconductor devices and optical limiting applications due to their nonlinear optical responses (Shkir et al., 2019), (Shetty et al., 2017).

Antioxidant Activity

Additionally, derivatives of this compound have been synthesized and tested for their antioxidant activity. The presence of hydroxyl and methoxy groups in these derivatives significantly influences their antioxidant properties, with certain configurations displaying enhanced free radical scavenging abilities. This suggests potential for their use in developing antioxidant agents (Sulpizio et al., 2016).

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c1-20-14-7-3-12(4-8-14)16(19)9-5-11-2-6-13(17)10-15(11)18/h2-10H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAKORSMLGOYRP-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52601-63-5
Record name NSC125334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
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3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 6
3-(2,4-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

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